molecular formula C22H23N3O B1662325 5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one CAS No. 302799-86-6

5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one

Numéro de catalogue B1662325
Numéro CAS: 302799-86-6
Poids moléculaire: 345.4 g/mol
Clé InChI: JJEXWPHPFZLTCU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one” is a potent and highly subtype-selective antagonist of the NMDA receptors . It has been identified as a selective antagonist for the NR1(A)/2B subtype, displaying IC(50) values for inhibition of the NMDA responses of 5.3 nM for this subtype .


Synthesis Analysis

This compound has been synthesized in four chemical steps in good overall yield and labelled with carbon-11 at its benzoimidazolone ring using [ (11)C]phosgene .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzylpiperidine group attached to a propynyl group, which is further attached to a dihydrobenzimidazolone ring .

Applications De Recherche Scientifique

NMDA Receptor Antagonist

This compound has been identified as a selective antagonist for the NR1 (A)/2B subtype of NMDA receptors . It displays IC (50) values for inhibition of the NMDA responses of 5.3 nM for this subtype . This makes it a potential candidate for research in neurological disorders where NMDA receptors play a crucial role.

PET Radiotracer

The compound has been synthesized and labelled with carbon-11 at its benzoimidazolone ring using [ (11)C]phosgene . This makes it a potential PET radiotracer for imaging NMDA receptors .

Neurological Disorders

The compound is currently undergoing clinical trials for the treatment of various neurological disorders. Its role as an NMDA receptor antagonist makes it a promising candidate for treating conditions like Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.

Cancer Treatment

The compound is also being studied for its potential role in cancer treatment. Its ability to inhibit NMDA receptors could make it useful in targeting cancer cells that express these receptors.

Drug Development

The compound has shown promise in preclinical studies and is being extensively studied for its potential role in drug development. Its unique properties and potential therapeutic applications make it a valuable candidate for further research and development.

Piperidine Derivatives

The compound is a derivative of piperidine , a heterocyclic amine widely used as a building block in synthesizing organic compounds, including medicinal products . Piperidine derivatives show a wide variety of biological activities and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Mécanisme D'action

As a selective antagonist for the NR1(A)/2B subtype of NMDA receptors, this compound inhibits the NMDA responses, which are critical for synaptic plasticity, learning, and memory .

Propriétés

IUPAC Name

5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c26-22-23-20-9-8-18(16-21(20)24-22)7-4-12-25-13-10-19(11-14-25)15-17-5-2-1-3-6-17/h1-3,5-6,8-9,16,19H,10-15H2,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEXWPHPFZLTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC#CC3=CC4=C(C=C3)NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432052
Record name TCS 46B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one

CAS RN

302799-86-6
Record name TCS 46B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one
Reactant of Route 2
Reactant of Route 2
5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one
Reactant of Route 3
Reactant of Route 3
5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one
Reactant of Route 4
Reactant of Route 4
5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one
Reactant of Route 5
Reactant of Route 5
5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.